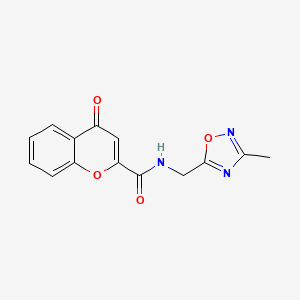

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-4H-chromene (coumarin) core linked via a carboxamide group to a 3-methyl-1,2,4-oxadiazole moiety. The coumarin scaffold is widely recognized for its diverse biological activities, including anticoagulant, antimicrobial, and kinase-inhibitory properties . The 1,2,4-oxadiazole ring, a nitrogen- and oxygen-containing heterocycle, is frequently employed in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and electron-withdrawing effects, which enhance binding affinity to biological targets .

Structural characterization of such compounds typically relies on X-ray crystallography and computational modeling, with programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) being industry standards .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-8-16-13(21-17-8)7-15-14(19)12-6-10(18)9-4-2-3-5-11(9)20-12/h2-6H,7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISGESMMGMQZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological profiles, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-oxadiazole derivatives and features a chromene scaffold known for its diverse biological activities. The synthesis typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature, allowing for the formation of structurally diverse substituted anilines.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Mechanism : These compounds often inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Compounds in the oxadiazole class have demonstrated antimicrobial activity against various pathogens. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses. For example:

- Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Studies : A study highlighted the anticancer effects of 2H/4H-chromenes, showing that they can induce apoptosis through caspase activation and inhibit tumor cell migration .

- Antimicrobial Efficacy : Various oxadiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the oxadiazole ring significantly affects biological activity. For instance, halogenated derivatives often exhibit enhanced potency due to increased lipophilicity and better interaction with biological targets .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Disruption of cell wall synthesis | |

| COX Inhibition | Inhibition of cyclooxygenase enzymes |

Structure-Activity Relationship Insights

| Compound Structure | Key Substituents | Biological Activity |

|---|---|---|

| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |

| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,2,4-oxadiazole ring is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that derivatives of 3-methyl-1,2,4-oxadiazoles possess selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 15.0 | Apoptosis induction |

| Compound B | MCF-7 | 10.5 | Cell cycle arrest |

| N-(3-methyl...) | Various | Varies | Inhibition of signaling pathways |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. For example, studies have reported that certain oxadiazole compounds demonstrate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

Table 2: Antimicrobial Activity of Oxadiazole Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 18 |

| Compound D | Escherichia coli | 15 |

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Variations in the substituents on the oxadiazole ring or the chromene structure can significantly affect its potency and selectivity against different biological targets. Research has shown that specific modifications can enhance both anticancer and antimicrobial activities .

Case Studies

Several case studies highlight the effectiveness of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide in clinical settings or laboratory research:

Case Study 1: Anticancer Efficacy in Vivo

In a recent study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound effectively inhibited tumor growth through apoptosis induction and anti-proliferative effects .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that derivatives of this compound exhibited potent activity against multi-drug resistant strains of bacteria. The results indicated a promising avenue for developing new antibiotics based on this chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide with structurally related compounds, emphasizing key differences in substituents, heterocyclic systems, and inferred pharmacological properties.

Coumarin Derivatives with Triazole Substituents

Example Compound : 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

- Core Structure : Similar coumarin-carboxamide framework.

- Key Differences :

- Heterocycle : A 1,2,3-triazole replaces the 1,2,4-oxadiazole. Triazoles offer distinct hydrogen-bonding patterns and metabolic pathways.

- Substituents : The triazole is appended with a 4-chlorobenzyl group, while the carboxamide is linked to a 4-fluorophenethyl chain.

- The 4-fluorophenethyl group may enhance lipophilicity and blood-brain barrier penetration compared to the methyl-oxadiazole substituent in the target compound.

Quinoline-Oxadiazole Hybrids

Example Compound : Navacaprant (WHO List 90)

- Core Structure: Quinoline scaffold with a 3-methyl-1,2,4-oxadiazole substituent.

- Key Differences: Core Heterocycle: Quinoline (aromatic nitrogen-containing system) vs. coumarin (oxygen-containing benzopyrone). Substituents: The oxadiazole is directly attached to the quinoline, while the target compound links it via a methylene bridge.

- Inferred Properties: Quinolines are associated with antimalarial and anticancer activities, whereas coumarins often target serine proteases.

Sulfamoyl-Isoxazole Coumarin Derivatives

Example Compound : 6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

- Core Structure : Coumarin-carboxamide with additional sulfamoyl and isoxazole groups.

- Key Differences :

- Substituents : A sulfamoylphenyl group replaces the oxadiazole-methyl moiety.

- Additional Groups : Chloro and methyl substituents on the coumarin core.

- Inferred Properties :

- The sulfamoyl group enhances solubility due to its polar nature but may reduce membrane permeability.

- Chloro and methyl groups could sterically hinder interactions with target proteins compared to the simpler oxadiazole-methyl group in the target compound.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.